Tert-butyl 3-bromo-4-nitrobenzoate
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Description
Tert-butyl 3-bromo-4-nitrobenzoate is a chemical compound with the molecular formula C11H12BrNO4 . It is a derivative of benzoic acid, with a tert-butyl group, a bromine atom, and a nitro group attached to the benzene ring .
Synthesis Analysis
The synthesis of Tert-butyl 3-bromo-4-nitrobenzoate could potentially involve a Friedel-Crafts alkylation reaction . This reaction involves the use of a carbocation as an electrophile, which is attacked by a pi bond from an aromatic ring . The specific synthesis steps for similar compounds involve dissolving the starting material in a solvent and adding a catalyst .Molecular Structure Analysis
The molecular weight of Tert-butyl 3-bromo-4-nitrobenzoate is 302.12 . The structure includes a benzene ring with a tert-butyl group, a bromine atom, and a nitro group attached .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl 3-bromo-4-nitrobenzoate could include electrophilic aromatic substitution reactions . These reactions involve the attack of an aromatic ring on a carbocation .Mechanism of Action
Future Directions
The future directions for research on Tert-butyl 3-bromo-4-nitrobenzoate could involve further exploration of its synthesis, reactions, and potential applications. It could also involve the study of its physical and chemical properties, as well as safety and hazards. The compound could potentially be used in various research and industrial applications .
properties
IUPAC Name |
tert-butyl 3-bromo-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYVBDJWDWFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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